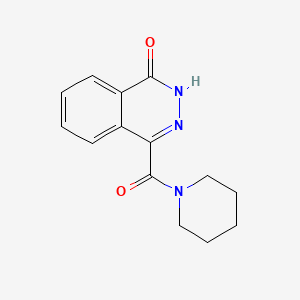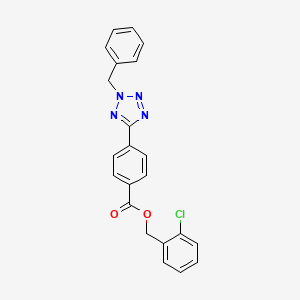![molecular formula C23H17N3O2S B11064615 2-amino-6-methyl-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11064615.png)
2-amino-6-methyl-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-METHYL-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE: is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE typically involves multi-step organic reactions The process may start with the formation of the benzothiophene core, followed by the construction of the pyranoquinoline framework
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carboxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-AMINO-6-METHYL-4-(3-METHYL-1-BENZOTHIOPHEN-2-YL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE: Another heterocyclic compound with different functional groups and applications.
2-AMINO-4-HYDROXY-6-METHYL-PYRIMIDINE: Shares some structural similarities but differs in its chemical reactivity and applications.
Properties
Molecular Formula |
C23H17N3O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-amino-6-methyl-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H17N3O2S/c1-12-13-7-4-6-10-17(13)29-21(12)18-15(11-24)22(25)28-20-14-8-3-5-9-16(14)26(2)23(27)19(18)20/h3-10,18H,25H2,1-2H3 |
InChI Key |
XWNDYGCLMHFPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3C(=C(OC4=C3C(=O)N(C5=CC=CC=C54)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B11064534.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11064543.png)
![(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11064551.png)
![1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064559.png)

![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064565.png)
![[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
![methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11064585.png)
![N-(3,4-Dimethylphenyl)-N-[(4-phenyl-3-propionyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL)methyl]propanamide](/img/structure/B11064595.png)
![Ethyl 3-(dicyanomethylidene)-8-[4-(dimethylamino)phenyl]-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B11064603.png)


